molecular formula C20H19NO2 B2437138 (2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile CAS No. 391649-92-6

(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile

Cat. No.: B2437138
CAS No.: 391649-92-6
M. Wt: 305.377
InChI Key: HAOFJCURRTWVBW-UHFFFAOYSA-N
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Description

(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile is an organic compound characterized by its unique structure, which includes a phenoxyphenyl group and a nitrile functional group

Properties

IUPAC Name

(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-20(2,3)19(22)16(14-21)12-15-8-7-11-18(13-15)23-17-9-5-4-6-10-17/h4-13H,1-3H3/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOFJCURRTWVBW-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile typically involves the condensation of 3-phenoxybenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction proceeds via a Knoevenagel condensation mechanism, forming the desired product with high yield under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s derivatives have shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. These derivatives can be used to study biochemical pathways and develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance biological activity and selectivity.

Industry

In the material science industry, this compound is investigated for its use in the development of polymers and advanced materials. Its unique structure can impart desirable properties such as thermal stability and mechanical strength to the resulting materials.

Mechanism of Action

The mechanism by which (2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The phenoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
  • (2E)-2-{[(3-phenoxyphenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one

Uniqueness

Compared to similar compounds, (2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile stands out due to its specific combination of a phenoxyphenyl group and a nitrile group

By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Biological Activity

(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile, a compound with potential pharmaceutical applications, has garnered interest in the field of medicinal chemistry due to its unique structural features and biological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C19H20N2OC_{19}H_{20}N_{2}O, with a molecular weight of 296.37 g/mol. The compound features a nitrile group, ketone functionality, and a phenoxyphenyl moiety, which contribute to its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes such as apoptosis and proliferation.
  • Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory conditions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Reference
Enzyme InhibitionReduced enzyme activity in cancer cell lines
Antioxidant ActivitySignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

Case Studies

  • Cancer Cell Line Studies : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups. This supports its potential use in treating inflammatory diseases.

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare (2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile?

A Knoevenagel condensation is typically used to synthesize α,β-unsaturated nitriles like this compound. The reaction involves condensing 4,4-dimethyl-3-oxopentanenitrile with 3-phenoxybenzaldehyde under basic conditions (e.g., piperidine or ammonium acetate). Reaction monitoring via TLC and purification by column chromatography (hexane/ethyl acetate) are critical to isolate the (2E)-isomer selectively. Characterization requires NMR (<sup>1</sup>H/<sup>13</sup>C), IR (to confirm nitrile and carbonyl groups), and mass spectrometry .

Q. Q2. How can the stereochemistry of the (2E)-configured double bond be confirmed experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. For example, SHELXL (part of the SHELX suite) refines crystallographic data to determine bond lengths and angles, resolving the (E)-configuration . Alternatively, NOESY NMR can detect spatial proximity between protons on the phenoxyphenyl group and the methylidene moiety to infer geometry .

Q. Q3. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • NMR : <sup>1</sup>H (δ 7.0–7.8 ppm for aromatic protons), <sup>13</sup>C (δ ~115–120 ppm for nitrile carbon).
  • IR : Peaks at ~2220 cm<sup>−1</sup> (C≡N) and ~1680 cm<sup>−1</sup> (C=O).
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular weight (theoretical: 321.38 g/mol).
  • HPLC : Purity assessment (≥95% by area normalization) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. Q4. How can computational methods optimize the synthesis and predict reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as the energy barrier for Knoevenagel condensation. Molecular docking studies (AutoDock Vina) predict interactions with biological targets, like enzymes or receptors, by analyzing the compound’s electron-deficient α,β-unsaturated system .

Q. Q5. What strategies resolve crystallographic disorder in the phenoxyphenyl group during X-ray analysis?

SHELXL’s PART instruction partitions disordered atoms into distinct sites. For example, if the phenoxyphenyl group exhibits rotational disorder, refine occupancy factors and anisotropic displacement parameters. High-resolution data (≤0.8 Å) and TWIN commands (for twinned crystals) improve accuracy .

Q. Q6. How do solvent polarity and temperature influence the compound’s tautomeric equilibrium?

Polar solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while nonpolar solvents (toluene) favor the keto form. Variable-temperature NMR (25–80°C) monitors tautomer ratios: coalescence of keto/enol signals at elevated temperatures indicates rapid interconversion .

Q. Q7. What mechanistic insights explain contradictory reactivity in nucleophilic additions to the α,β-unsaturated nitrile?

The nitrile’s electron-withdrawing nature polarizes the double bond, directing nucleophiles (e.g., Grignard reagents) to the β-position. However, steric hindrance from the 4,4-dimethyl group may slow additions. Kinetic studies (UV-Vis monitoring) and Hammett plots quantify electronic/steric effects .

Data Contradiction Analysis

Q. Q8. How to address discrepancies between theoretical and experimental spectral data?

For example, if DFT-predicted <sup>13</sup>C NMR shifts deviate from experimental values:

  • Check solvent effects : PCM models (e.g., IEFPCM for DMSO) adjust calculations.
  • Re-examine conformation : Rotameric equilibria (e.g., phenoxyphenyl rotation) alter chemical environments.
  • Validate crystallography : Compare X-ray bond lengths with DFT-optimized geometries .

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